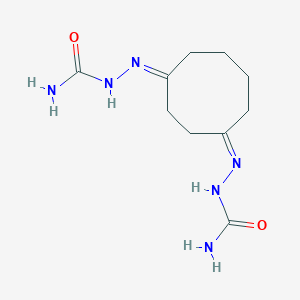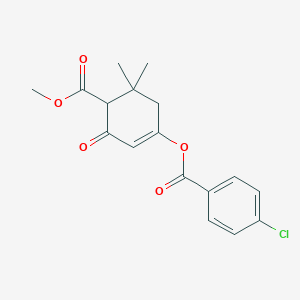![molecular formula C26H18N4O2S2 B296105 N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects that make it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves the inhibition of certain enzymes that are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine include the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in lab experiments include its potential anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, more research is needed to fully understand the toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves several steps. The first step involves the reaction of 1,3-benzothiazol-2-amine with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-bromo-1,3-benzothiazole to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in scientific research are numerous. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C26H18N4O2S2 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
N-[4-[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxyphenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H18N4O2S2/c1-3-7-23-21(5-1)29-25(33-23)27-17-9-13-19(14-10-17)31-32-20-15-11-18(12-16-20)28-26-30-22-6-2-4-8-24(22)34-26/h1-16H,(H,27,29)(H,28,30) |
Clave InChI |
POHDBKOJOSDRKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)
